molecular formula C10H16O B2592012 2-Spiro[2.5]octan-8-ylacetaldehyde CAS No. 2503207-44-9

2-Spiro[2.5]octan-8-ylacetaldehyde

Cat. No. B2592012
CAS RN: 2503207-44-9
M. Wt: 152.237
InChI Key: LWXPXJAWQBBCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Spiro[2.5]octan-8-ylacetaldehyde is a chemical compound with the CAS Number: 2503207-44-9 . It has a molecular weight of 152.24 .

Scientific Research Applications

Organocatalytic Synthesis and Medicinal Chemistry

Spirocyclic compounds, including those related to "2-Spiro[2.5]octan-8-ylacetaldehyde," have been used extensively in organocatalytic synthesis. For instance, the enantioselective organocatalytic approach facilitates the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, showcasing high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, suggesting their potential in medicinal chemistry and drug discovery (Xiao-Hua Chen et al., 2009). This method underscores the versatility of spirocyclic compounds in synthesizing structurally complex and biologically relevant molecules.

Material Science and Polymer Chemistry

In material science, novel polyimides derived from spirocyclic compounds demonstrate exceptional organosolubility and optical transparency. A specific example involves polyimides synthesized from a spiro(fluorene-9,9′-xanthene) skeleton, indicating low moisture absorptions and low dielectric constants, alongside excellent thermal stability. These materials could afford transparent, flexible, and strong films, potentially beneficial for electronic applications (Shujiang Zhang et al., 2010).

Drug Discovery and Development

Spirocycles, due to their inherent three-dimensional nature, offer significant advantages in drug discovery. They can project functionality in all three dimensions, facilitating significant interactions with biological targets. This feature is particularly advantageous for structure-based drug design (SBDD), where spirocyclic cores may enhance the efficacy of drug molecules (Ya-Jun Zheng & C. Tice, 2016). Spirocyclic compounds have been utilized both as core structures and appended to the periphery of molecules in drug discovery, showcasing their versatility in synthesizing effective therapeutic agents.

properties

IUPAC Name

2-spiro[2.5]octan-8-ylacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-8-4-9-3-1-2-5-10(9)6-7-10/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXPXJAWQBBCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Spiro[2.5]octan-8-ylacetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.